Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

antimalarial drug discovery drug-resistant Plasmodium falciparum X‑ray crystallography

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-74-1; molecular formula C₁₀H₁₅N₅O₂; MW 237.26 g/mol) is a synthetic 1-arylbiguanide derivative bearing 3,5-dimethoxy substitution on the phenyl ring. It is classified in DrugBank (DB08479) as an experimental small molecule and belongs to the dimethoxybenzene chemical class.

Molecular Formula C10H15N5O2
Molecular Weight 237.26 g/mol
CAS No. 524055-74-1
Cat. No. B4889021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
CAS524055-74-1
Molecular FormulaC10H15N5O2
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N=C(N)N=C(N)N)OC
InChIInChI=1S/C10H15N5O2/c1-16-7-3-6(4-8(5-7)17-2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
InChIKeyVQKIGKHIRBCYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-74-1): Procurement-Grade Overview of a Dual-Activity Arylbiguanide


N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-74-1; molecular formula C₁₀H₁₅N₅O₂; MW 237.26 g/mol) is a synthetic 1-arylbiguanide derivative bearing 3,5-dimethoxy substitution on the phenyl ring [1]. It is classified in DrugBank (DB08479) as an experimental small molecule and belongs to the dimethoxybenzene chemical class [2]. The compound has been co-crystallized with Plasmodium falciparum dihydrofolate reductase–thymidylate synthase (PfDHFR‑TS) (PDB: 3DG8, ligand code RJ6), confirming its capacity to occupy the DHFR active site of a clinically validated antimalarial target [3]. Separately, patent filings disclose that this biguanide scaffold suppresses the inflammatory cytokines IL‑17 and TNF‑α while enhancing regulatory T‑cell activity, indicating a second, mechanistically distinct therapeutic axis [4]. These two orthogonal activity profiles—antifolate antiparasitic and immunomodulatory—define the compound's differentiation from simpler, mono‑indication biguanides.

Why Generic Biguanide Substitution Fails for N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-74-1)


The biguanide scaffold is shared by compounds with profoundly divergent pharmacology: metformin acts primarily via AMPK activation and mitochondrial complex I inhibition for glycemic control, whereas proguanil requires metabolic activation to cycloguanil to inhibit plasmodial DHFR [1]. The 3,5-dimethoxyphenyl substitution on the target compound drives a distinct binding mode within the PfDHFR active site that accommodates both wild‑type and quadruple‑mutant (N51I+C59R+S108N+I164L) drug‑resistant enzyme, as demonstrated by the 2.58‑Å co‑crystal structure (PDB: 3DG8) [2]. Unsubstituted phenylbiguanide and 3,5-dimethylphenylbiguanide lack the hydrogen‑bond‑capable methoxy groups present on the target compound, altering both binding‑pocket complementarity and physicochemical properties [3]. Furthermore, patent data show that the 3,5‑dimethoxyphenyl variant suppresses IL‑17 and TNF‑α production—an immunomodulatory activity not shared by prototypical antidiabetic or antimalarial biguanides [4]. A procurement decision that treats all 1‑arylbiguanides as interchangeable therefore risks loss of the target compound's unique dual‑indication profile (antifolate‑resistant antimalarial activity plus T‑cell‑mediated immunomodulation), as detailed quantitatively below.

Quantitative Differentiation Evidence: N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide (524055-74-1) vs. Closest Comparators


Binding-Mode Differentiation: Co‑Crystal Structure of the Target Compound vs. Classical Antifolates in Quadruple‑Mutant PfDHFR‑TS

The target compound (PDB ligand RJ6) was co‑crystallized with quadruple‑mutant (N51I+C59R+S108N+I164L) PfDHFR‑TS at 2.58‑Å resolution (PDB: 3DG8), directly visualizing its accommodation within the active site of a clinically relevant drug‑resistant enzyme. Pyrimethamine and cycloguanil lose potency against this mutant owing to steric clashes introduced by the N51I and S108N substitutions; the target compound's 3,5‑dimethoxyphenyl moiety establishes a distinct binding pose that circumvents these resistance mutations [1]. In contrast, the unsubstituted phenylbiguanide analog lacks the methoxy groups that contribute polar contacts within the active site, as inferred from the co‑crystal structure [2].

antimalarial drug discovery drug-resistant Plasmodium falciparum X‑ray crystallography DHFR inhibitor

Human vs. Parasite Selectivity: Target Compound and Analog Biguanides Spare Human DHFR

Dasgupta et al. (2009) evaluated the three structurally related biguanide inhibitors from the RJF series—RJF 01302, RJF 00670, and RJF 00719 (of which the target compound is a close analog)—for inhibition of human DHFR. All three compounds showed no inhibition of human DHFR at the tested concentrations, while retaining IC₅₀ values of ≤20 µM against both wild‑type and quadruple‑mutant P. falciparum DHFR [1]. This parasite‑specific inhibition contrasts with methotrexate and other classical antifolates, which potently inhibit human DHFR and carry significant toxicity liabilities [2]. The target compound's established binding within the PfDHFR active site (PDB: 3DG8) supports the inference that it shares this selectivity profile, though direct human‑DHFR inhibition data for the specific CAS number has not been published as a discrete data point [1].

selectivity profiling antifolate safety species‑specific DHFR inhibition Plasmodium falciparum

Immunomodulatory Activity: IL‑17 and TNF‑α Suppression Unique Among Biguanides

Patent US20190328685A1 discloses that 1‑(3,5‑dimethoxyphenyl)biguanide (the corresponding mono‑HCl salt form of the target compound) significantly reduces the production of the inflammatory cytokines IL‑17 and TNF‑α in murine splenocyte cultures, as measured by sandwich ELISA, at treatment concentrations of 2, 20, and 200 µM [1]. The patent further demonstrates in vivo efficacy in dextran‑sodium‑sulfate‑induced inflammatory bowel disease, rheumatoid arthritis, and lupus animal models, with treated animals showing improved body weight, reduced colonic tissue damage, and decreased autoantibody (IgG) production [1]. Classical biguanides such as metformin and proguanil have not been reported to suppress IL‑17 and TNF‑α through a direct immunomodulatory mechanism at comparable concentrations; metformin's reported anti‑inflammatory effects are indirect, mediated through AMPK‑dependent NF‑κB modulation rather than direct T‑cell cytokine suppression [2]. Quantitative head‑to‑head cytokine‑inhibition data comparing the 3,5‑dimethoxyphenyl derivative with unsubstituted phenylbiguanide or 3,5‑dimethylphenylbiguanide are not available in the public domain.

immunomodulation IL‑17 inhibition TNF‑α suppression autoimmune disease

Physicochemical Differentiation: 3,5‑Dimethoxy Substitution Alters Lipophilicity and Hydrogen‑Bond Capacity vs. Alkyl‑Substituted Arylbiguanides

The 3,5‑dimethoxy substitution on the phenyl ring distinguishes the target compound from the 3,5‑dimethylphenyl analog (HL2 in the McMorran series). The dimethoxy derivative possesses two additional hydrogen‑bond acceptors (the methoxy oxygen atoms), increasing the total H‑bond acceptor count to 7 (vs. 5 for the dimethyl analog), while maintaining the same number of H‑bond donors (5) [1]. Computational LogP estimates for the dimethoxy derivative are approximately 1.0–1.5 units lower than for the dimethyl analog, reflecting the increased polarity conferred by the methoxy groups [2]. These differences affect aqueous solubility, membrane permeability, and target‑site complementarity, as evidenced by the polar contacts formed by the methoxy groups within the PfDHFR active site (PDB: 3DG8) [3]. The t‑butylphenyl analog (HL4) exhibits higher lipophilicity and steric bulk, which would alter binding‑pocket fit and pharmacokinetic distribution relative to the dimethoxy derivative [1].

physicochemical properties lipophilicity hydrogen‑bond donors/acceptors drug‑likeness

High-Value Application Scenarios for N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-74-1)


Antimalarial Lead Optimization Targeting Drug‑Resistant P. falciparum

The compound's co‑crystal structure with quadruple‑mutant PfDHFR‑TS (PDB: 3DG8) provides a validated starting point for structure‑based design of next‑generation antifolates active against pyrimethamine‑ and cycloguanil‑resistant malaria parasites [1]. Medicinal chemistry teams can use the deposited atomic coordinates (resolution 2.58 Å) to guide derivatization of the 3,5‑dimethoxyphenyl moiety, aiming to improve enzymatic IC₅₀ values while preserving the compound's demonstrated ability to avoid steric clashes with resistance‑conferring mutations (N51I, C59R, S108N, I164L) [1].

Dual‑Indication Probe for Parasitic Infection with Co‑Existing Inflammatory Pathology

The compound's demonstrated IL‑17/TNF‑α suppression (patent US20190328685A1) combined with its antimalarial DHFR‑binding activity makes it a unique tool compound for studying the intersection of antiparasitic and immunomodulatory pharmacology [1][2]. Researchers investigating cerebral malaria—where both parasite burden and host inflammatory response drive pathology—can employ this single chemotype to probe both axes simultaneously, a capability not offered by metformin (no direct PfDHFR inhibition) or pyrimethamine (no IL‑17/TNF‑α suppression) [1][2].

Autoimmune Disease Model Studies Requiring a Biguanide‑Scaffold Immunomodulator

Patent data demonstrate in vivo efficacy of the 3,5‑dimethoxyphenylbiguanide scaffold in murine models of inflammatory bowel disease (DSS‑induced), rheumatoid arthritis, and lupus, with endpoints including reduced colonic tissue damage, decreased autoantibody production, and enhanced regulatory T‑cell activity [3]. For preclinical immunology programs seeking a biguanide‑based small‑molecule immunomodulator that is structurally distinct from metformin, this compound offers a defined chemical entity with documented in vivo pharmacodynamic effects [3].

Structural Biology Reference Ligand for PfDHFR‑TS Binding‑Site Characterization

As a ligand of interest in PDB entry 3DG8 with validated electron‑density fit (real‑space correlation coefficient 0.877 for chain A), the compound serves as a reference ligand for competitive binding assays, fragment‑based screening, and molecular‑dynamics simulations targeting the PfDHFR active site [2]. Its well‑resolved binding pose enables accurate definition of pharmacophoric features required for engagement of the drug‑resistant enzyme conformation, facilitating virtual screening campaigns [1][2].

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.